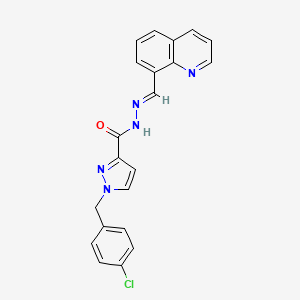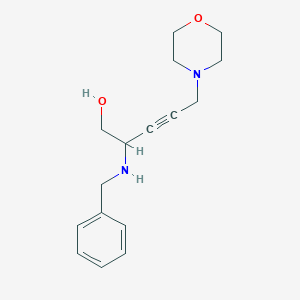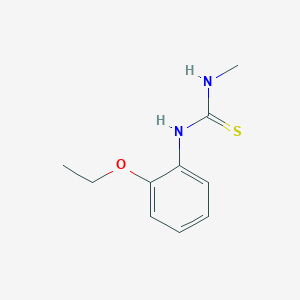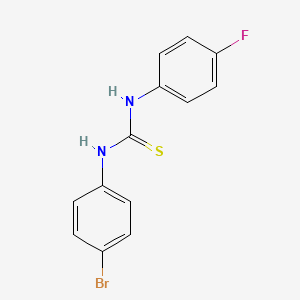
2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-2-propenethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-2-propenethioamide” belongs to the class of organic compounds known as anilides . These are organic heterocyclic compounds derived from oxoacids .
Molecular Structure Analysis
The molecular structure of “this compound” is approximately coplanar . The major deviation from coplanarity is seen in a twist between the ethene (E configuration) and pyrrole rings . The carbonyl O and cyano N atoms are syn to each other .Scientific Research Applications
Cyano Group Activation for [3+2] Cycloaddition
The cyano group acts as a traceless activation group for the [3+2] cycloaddition of azomethine ylides, facilitating the synthesis of 5-unsubstituted pyrrolidines. This methodology includes a silver acetate-catalyzed intermolecular 1,3-dipolar cycloaddition followed by a reductive decyanation reaction, leading to a diverse array of substrates amenable to transformation. This process was further extended to synthesize the pyrrolizidine natural product isoretronecanol (Li et al., 2015).
Broad Synthetic Utility of Cyanothioacetamide
Cyanothioacetamide serves as a polyfunctional reagent for preparing activated alkenes and various functionally substituted heterocycles such as pyrroles, thiophenes, and pyridines. Its chemical reactivity encompasses nucleophilic reactions of the methylene group, including the Thorpe reaction, Knoevenagel condensation, and Michael reaction. The utility of α-cyanothioacetamide in synthesizing these compounds underscores its significance in organic synthesis and heterocyclic chemistry (Dyachenko et al., 2018).
Catalytic Enantioselective 1,3-Dipolar Cycloadditions
The catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides, using chiral metal–ligand complexes, facilitate the synthesis of complex pyrrolidines with multiple stereocenters. This approach is instrumental in biology-oriented synthesis (BIOS), aiming at the construction of compound collections inspired by natural product scaffolds for potential biological applications (Narayan et al., 2014).
Spirocycles with Pyrrolidine Motifs
The construction of spirocycles containing highly substituted pyrrolidines and 1-indanone motifs via 1,3-dipolar cycloaddition demonstrates the versatility of imidazolium salts in promoting these reactions. This method efficiently yields compounds with spiro quaternary stereogenic centers, showcasing the broad substrate scope under mild conditions (Hu et al., 2015).
properties
IUPAC Name |
(Z)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-12-4-2-3-8(12)5-7(6-10)9(11)13/h2-5H,1H3,(H2,11,13)/b7-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONKKSIPODCYGA-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(/C#N)\C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(6-methoxypyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5503272.png)
![1-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine](/img/structure/B5503275.png)
![5-{[(3,4-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5503285.png)
![6-fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5503287.png)


![3-[5-(2-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5503308.png)
![4-[(4-chlorophenoxy)acetyl]morpholine](/img/structure/B5503309.png)



![1-cyclopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5503369.png)
![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5503385.png)
![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B5503392.png)